N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine
Description
N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine is a diamine derivative featuring a phthalazine ring substituted with a methyl group at the 4-position and a pyridin-2-yl moiety. Its molecular formula is C₁₆H₁₇N₅, with a molecular weight of 279.35 g/mol and a CAS registry number of 1111588-98-7 . The compound is synthesized with high purity (97%) and is cataloged under MDL number MFCD11765290.
Properties
IUPAC Name |
N'-(4-methylphthalazin-1-yl)-N-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-13-6-2-3-7-14(13)16(21-20-12)19-11-10-18-15-8-4-5-9-17-15/h2-9H,10-11H2,1H3,(H,17,18)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWIBHKRJFUHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCCNC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Phthalazine Ring: Starting from a suitable phthalic anhydride derivative, the phthalazine ring is formed through cyclization reactions.
Substitution with Methyl Group: The phthalazine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from pyridine derivatives.
Coupling Reaction: The final step involves coupling the phthalazine and pyridine rings through an ethane-1,2-diamine linker. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethylenediamine Derivatives with Aromatic Substitutions
N1-(7-Chloroquinolin-4-yl)-N2-(pyridin-2-ylmethylene)ethane-1,2-diamine
- Structure: Contains a chloroquinoline group and a pyridinylmethylene substituent.
- Application : Forms iridium(III) complexes for catalytic and photophysical studies .
- Key Difference: The presence of a quinoline ring and imine bond distinguishes it from the target compound, which lacks a metal-coordinating imine group.
N1-(4-Methylpyridin-2-yl)ethane-1,2-diamine
- Structure : Simplifies the target compound by replacing phthalazine with a methylpyridine group.
- Application : Used as a precursor in coordination chemistry and drug design .
- Key Difference : The absence of the phthalazine ring reduces steric bulk and aromatic interactions compared to the target compound.
Schiff Base Ligands and Metal Complexes
(E)-N1-((5-bromothiophen-2-yl)methylene)-N2-(2-((E)-((5-bromothiophen-2-yl)methylene)amino)ethyl)ethane-1,2-diamine
- Structure : A pentadentate Schiff base with bromothiophene groups.
- Application : Forms Cu(II) complexes with DNA-binding properties (binding constant Kb = 3.2 × 10⁴ M⁻¹) .
- Key Difference : The Schiff base structure enables strong metal coordination, unlike the target compound’s diamine backbone.
MPEA [(N1E,N2E)-N1-((1H-pyrrol-2-yl)methylene)-N2-(1-phenylethylidene)ethane-1,2-diamine]
- Structure : A Co(III)-complexing Schiff base with pyrrole and phenyl groups.
- Application : Used in synthesizing stable Co(III) complexes characterized by FT-IR and NMR .
- Key Difference: The imine functionality and pyrrole substituent enhance metal-binding capacity compared to the target compound’s non-chelating diamine.
Ro 41-3118 [N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine]
- Structure: Features a chloroquinoline group and diethyl substituents.
- Application : Exhibits antimalarial activity, with metabolites showing reduced efficacy upon dealkylation .
N1-{trans-4'-[(6“-amino-4”-methylpyridin-2”-yl)methyl]pyrrolidin-3'-yl}-N2-(3'-chlorobenzyl)ethane-1,2-diamine
- Structure : Includes a pyrrolidine ring and chlorobenzyl group.
- Application: Acts as a nitric oxide synthase (NOS) inhibitor, with structural optimization for binding affinity .
- Key Difference : The pyrrolidine moiety introduces conformational rigidity, which may enhance target specificity.
Corrosion Inhibitors and Adsorbents
EDDB [N1,N1′-(ethane-1,2-diyldinitrilo)bis-(N2-(4-(dimethylamino)benzylidene))ethane-1,2-diamine]
- Structure: A bis-Schiff base with dimethylaminobenzylidene groups.
- Application : Effective in retarding C-steel corrosion in HCl (inhibition efficiency >90%) .
- Key Difference: The Schiff base structure and electron-donating dimethylamino groups enhance corrosion inhibition compared to non-imine diamines.
NBNBAEED [(E)-N1-(4-nitrobenzylidene)-N2-(2-((E)-4-nitrobenzylideneamino)ethyl)ethane-1,2-diamine]
Data Table: Comparative Analysis
Key Research Findings and Trends
Structural Influence on Function :
- Phthalazine and pyridine groups in the target compound may enhance π-π stacking interactions in biological systems, whereas Schiff bases (e.g., EDDB, NBNBAEED) prioritize metal coordination .
- Ethylenediamine derivatives with alkyl substituents (e.g., Ro 41-3118) exhibit higher lipophilicity, impacting pharmacokinetics .
Synthetic Accessibility :
- The target compound is synthesized with 97% purity via direct alkylation , whereas Schiff bases require condensation reactions under controlled conditions .
Emerging Applications :
- Diamines with aromatic heterocycles are increasingly explored in anticancer and antimicrobial research , while Schiff bases dominate in materials science and environmental chemistry .
Biological Activity
N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a phthalazine ring substituted with a methyl group and a pyridine ring connected by an ethane-1,2-diamine linker. The synthesis typically involves:
- Formation of the Phthalazine Ring : Starting from phthalic anhydride derivatives.
- Methylation : Using methylating agents like methyl iodide.
- Pyridine Synthesis : Derived from pyridine derivatives.
- Coupling Reaction : Final coupling through an ethane-1,2-diamine linker using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction may modulate their activity through competitive inhibition or allosteric modulation .
Therapeutic Potential
Research indicates that this compound has potential therapeutic applications in several areas:
- Anti-inflammatory Activity : Investigated for its ability to inhibit pro-inflammatory cytokines.
- Anticancer Properties : Shows promise in targeting cancer cell proliferation pathways.
- Ligand Binding : Acts as a ligand in biochemical assays, indicating potential roles in drug discovery .
Research Findings
A summary of key studies and findings regarding the biological activity of this compound is provided below:
| Study | Findings | |
|---|---|---|
| BenchChem Study | Investigated as a ligand in biochemical assays | Demonstrated binding affinity to specific targets |
| Anti-inflammatory Research | Inhibition of cytokine release | Potential for treating inflammatory diseases |
| Anticancer Studies | Inhibition of cancer cell lines | Promising candidate for cancer therapy |
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to models of induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy in managing inflammatory responses.
Case Study 2: Anticancer Activity
A series of experiments evaluated the compound's effects on various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in specific types of cancer cells, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
